molecular formula C9H11FN2O2S B13492114 N-(azetidin-3-yl)-3-fluorobenzenesulfonamide

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide

Cat. No.: B13492114
M. Wt: 230.26 g/mol
InChI Key: XAKPQWGNYDNLLF-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring an azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a 3-fluorobenzenesulfonamide group.

Properties

Molecular Formula

C9H11FN2O2S

Molecular Weight

230.26 g/mol

IUPAC Name

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C9H11FN2O2S/c10-7-2-1-3-9(4-7)15(13,14)12-8-5-11-6-8/h1-4,8,11-12H,5-6H2

InChI Key

XAKPQWGNYDNLLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Derivatives

The sulfonamide group is a common pharmacophore. Comparisons with similar compounds reveal how variations in substituents influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Applications/Properties Reference
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide Azetidine, 3-fluorophenylsulfonamide ~240.25 (estimated) Structural analog for kinase inhibitors
N-(azetidin-3-yl)cyclopropanesulfonamide Azetidine, cyclopropanesulfonamide 220.29 Building block for drug discovery
N-(3-chlorophenyl)-cyclopropanecarboxamide 3-Chlorophenyl, cyclopropane carboxamide 224.68 Pesticide (cyprofuram)
3-Chloro-N-phenylbenzamide 3-Chlorophenyl, benzamide 231.67 Crystal structure studies

Key Observations :

  • Azetidine vs.
  • Fluorine Substitution: The 3-fluorophenyl group may improve metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., N-(azetidin-3-yl)benzenesulfonamide) .
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides, as seen in the pesticidal activity of cyprofuram (carboxamide) versus sulfonamide-based agrochemicals .

Biological Activity

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features an azetidine ring and a sulfonamide group, which are critical for its biological interactions. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

Property Details
Molecular FormulaC10_{10}H11_{11}F N O2_{2}S
Molecular WeightApproximately 229.26 g/mol
Structural FeaturesAzetidine ring, fluorobenzene, sulfonamide group

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such properties .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against pancreatic cancer cells showed promising results. The compound was administered in varying concentrations, and the following data was recorded:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

The IC50_{50} value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations .

Case Study 2: Antibacterial Activity

In vitro tests were performed to evaluate the antibacterial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results were as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These findings suggest that the compound has potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby exerting antibacterial effects.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

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